![molecular formula C6H6F6O2 B2562825 Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate CAS No. 339-74-2](/img/structure/B2562825.png)
Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
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Description
Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is a trifluoromethylated compound . It has been reported to undergo enantioselective Friedel–Crafts alkylation with simple phenols and indoles under different reaction conditions .
Molecular Structure Analysis
The molecular formula of Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is C6H6F6O2 . The molecular weight is 224.10 g/mol . The InChI code is InChI=1S/C6H6F6O2/c1-2-14-4(13)3(5(7,8)9)6(10,11)12/h3H,2H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate include a molecular weight of 224.10 g/mol , a XLogP3-AA of 2.7 , and a topological polar surface area of 26.3 Ų . It has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass is 224.02719840 g/mol , and the monoisotopic mass is also 224.02719840 g/mol . The compound has a complexity of 191 .Scientific Research Applications
Enantioselective Friedel–Crafts Alkylation
Ethyl 3,3,3-trifluoropyruvate has been used in the enantioselective Friedel–Crafts alkylation of simple phenols and indoles . This process involves the reaction of a carbonyl compound with a phenol or an indole in the presence of a Lewis acid and a chiral catalyst, resulting in a new carbon-carbon bond .
Preparation of N-Heteroaryl (Trifluoromethyl)hydroxyalkanoic Acid Esters
This compound may be used in the preparation of N-heteroaryl (trifluoromethyl)hydroxyalkanoic acid esters . These esters are important intermediates in the synthesis of various pharmaceuticals .
Trifluoromethylation of Carbon-Centered Radical Intermediates
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can be used in the trifluoromethylation of carbon-centered radical intermediates .
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can be used in the synthesis of these compounds .
Alkylation by Ethyl Chlorosulfate
The triethylamine salt of 3,3,3-trifluoro-2-(trifluoromethyl)propionyl fluoride can be alkylated by ethyl chlorosulfate . This reaction is useful in the synthesis of various organic compounds .
properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O2/c1-2-14-4(13)3(5(7,8)9)6(10,11)12/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSPDBQHPFVHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
339-74-2 |
Source
|
Record name | ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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